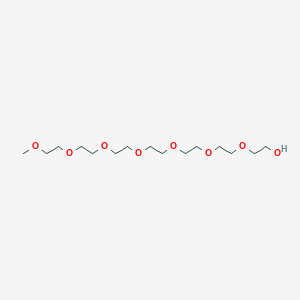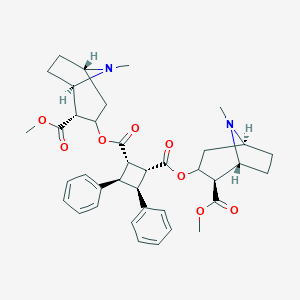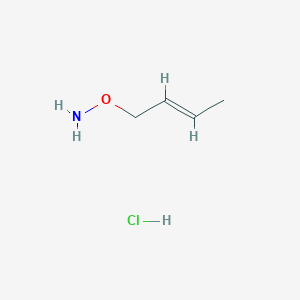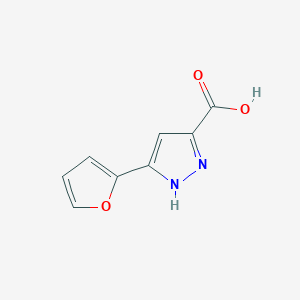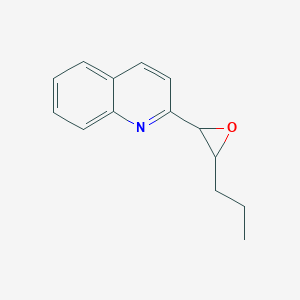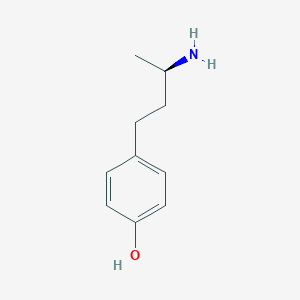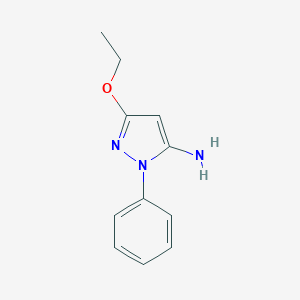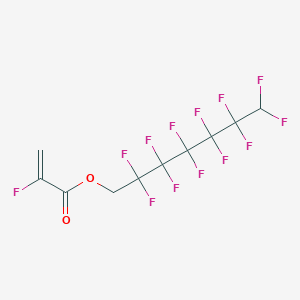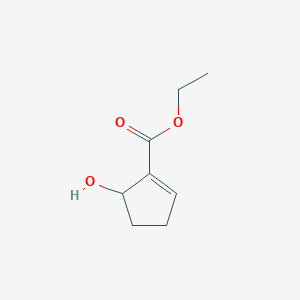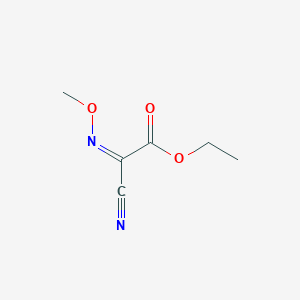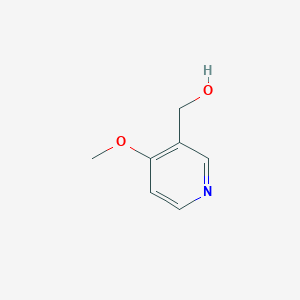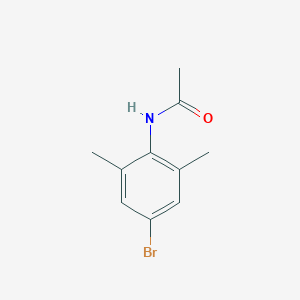
N-(4-bromo-2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-bromo-2,6-dimethylphenyl)acetamide" is not directly studied in the provided papers. However, similar compounds with structural variations have been investigated, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, studies on N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide have been conducted, which share the dimethylphenyl motif and an acetamide group . Additionally, research on compounds like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide provides information on the influence of bromine substituents on the phenyl ring, which is relevant to the target compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate phenyl derivatives with chloroacetamide or other acylating agents. For example, the synthesis of various acetamide derivatives has been reported, where different substituents on the phenyl ring and the acetamide nitrogen have been introduced to study their effects on biological activity and molecular conformation . These methods could potentially be adapted for the synthesis of "N-(4-bromo-2,6-dimethylphenyl)acetamide" by choosing the correct starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by X-ray crystallography, which provides detailed information about bond lengths, angles, and conformation. For instance, the crystal structure of a related compound, N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide, shows that the molecules are linked through N—H⋯O hydrogen bonds . Similarly, the dihedral angle between the phenyl rings and the acetamide group has been reported for various acetamide derivatives, which can influence the overall molecular geometry .
Chemical Reactions Analysis
Acetamide derivatives can undergo a variety of chemical reactions, including substitution and addition reactions. For example, N-bromoacetamide has been used to introduce bromine atoms into other molecules, demonstrating its reactivity as an electrophilic bromine source . Additionally, the presence of the acetamide group can influence the reactivity of the phenyl ring, as seen in the bromolactonisation of unsaturated carboxylic acids catalyzed by dimethylacetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents like bromine and methyl groups can affect properties such as melting point, solubility, and reactivity. The intermolecular hydrogen bonding observed in crystal structures suggests that these compounds may have higher melting points and boiling points compared to their non-hydrogen-bonded counterparts . The electronic properties, such as frontier molecular orbital energies, can be studied using quantum chemical methods, which provide insights into the compound's reactivity and stability .
Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Agent
- Scientific Field: Pharmacology
- Application Summary: This compound has been synthesized and studied for its potential antimicrobial and antiproliferative activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Methods of Application: The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that some compounds have promising antimicrobial activity. Some compounds were found to be the most active ones against breast cancer cell line .
Neuroprotection
- Scientific Field: Neuroscience
- Application Summary: N-(4-bromo-2,6-dimethylphenyl)-2-chloro-4-methylbenzamide has been shown to protect neurons from oxidative stress-induced cell death and reduce brain damage in animal models of stroke and traumatic brain injury.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results: The compound has been shown to reduce brain damage in animal models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYWLULGRRSFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358201 |
Source


|
| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)acetamide | |
CAS RN |
119416-26-1 |
Source


|
| Record name | 4-Bromo-2,6-dimethyl-N-acetylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)

